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  • Product: 4-Piperidinyl 2-chloroacetate hydrochloride
  • CAS: 1220020-42-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Piperidinyl 2-Chloroacetate Hydrochloride: An Advanced NMR Data Analysis Guide

Executive Summary & Mechanistic Rationale In the landscape of pharmaceutical synthesis, 4-piperidinyl 2-chloroacetate hydrochloride serves as a highly versatile bifunctional building block. The molecule contains two crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical synthesis, 4-piperidinyl 2-chloroacetate hydrochloride serves as a highly versatile bifunctional building block. The molecule contains two critical reactive domains: a piperidine ring that functions as a basic pharmacophore, and a chloroacetate moiety that acts as a highly reactive electrophile for SN2 substitutions.

As a Senior Application Scientist, it is vital to understand that the hydrochloride salt form is not merely a handling convenience—it is a chemical necessity. If left as a free base, the secondary amine of the piperidine ring would undergo rapid intermolecular or intramolecular alkylation with the chloroacetate group, leading to unwanted polymerization or bicyclic degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity of this compound. However, analyzing its spectra requires a deep understanding of inductive deshielding, anisotropic effects, and solvent-solute interactions. This guide provides a comprehensive, causality-driven framework for interpreting the 1 H and 13 C NMR spectra of 4-piperidinyl 2-chloroacetate hydrochloride.

Experimental Design: Solvent Selection & Self-Validating Preparation

The most critical decision in NMR analysis is solvent selection. Because 4-piperidinyl 2-chloroacetate is a hydrochloride salt, it possesses high polarity and is virtually insoluble in standard non-polar solvents like CDCl 3​ .

We utilize Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) for two mechanistic reasons:

  • Lattice Disruption: DMSO is a highly polar aprotic solvent that effectively solvates the ionic crystal lattice of the hydrochloride salt.

  • Proton Exchange Inhibition: DMSO strongly hydrogen-bonds with the protonated amine (NH 2+​ ). This interaction significantly slows down the chemical exchange rate of the amine protons, allowing them to be observed as distinct (albeit broad) resonances rather than exchanging rapidly and disappearing into the baseline [1].

Protocol: Self-Validating NMR Sample Preparation Workflow

To ensure high-fidelity data acquisition, every step of the sample preparation must be treated as a self-validating system.

  • Mass Quantification: Weigh 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

    • Causality: This specific mass range guarantees an optimal signal-to-noise ratio (SNR) without increasing the solution's viscosity, which would otherwise restrict molecular tumbling and broaden spectral lines.

  • Solvent Addition: Add exactly 0.6 mL of DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization (Validation Checkpoint): Vortex the vial for 30 seconds.

    • Validation: Hold the vial to a light source. The solution must be optically clear. If any particulate matter remains, sonicate for 2 minutes.

    • Causality: Undissolved particles create localized magnetic susceptibility gradients. This renders perfect magnetic shimming impossible, resulting in asymmetric peak shapes and poor resolution.

  • Tube Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure no micro-bubbles are trapped at the bottom of the tube.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Tune and match the probe to the specific nucleus ( 1 H or 13 C), lock onto the deuterium frequency of DMSO, and perform gradient shimming.

    • Validation: A successful shim is validated by a sharp, symmetric deuterium lock signal and a baseline resolution that clearly resolves the 1 H- 13 C satellite peaks of the TMS standard.

NMR_Workflow A Sample Prep (15-20 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Vortex & Sonicate (Ensure Homogeneity) B->C D NMR Tube Transfer C->D E Probe Tuning & Shimming D->E F Pulse Sequence & Acquisition E->F G FID Processing (FT, Phase, Baseline) F->G

Caption: Step-by-step self-validating NMR sample preparation and acquisition workflow.

Logical Mapping of Deshielding Effects

Before analyzing the raw data, we must map the functional groups to their expected inductive effects. The chemical shifts in this molecule are driven by three primary electron-withdrawing domains.

Deshielding_Logic Core 4-Piperidinyl 2-chloroacetate HCl Amine Protonated Amine (NH2+) Core->Amine Ester Ester Linkage (-O-CO-) Core->Ester Chloro Chloro Group (-Cl) Core->Chloro Effect1 Inductive Deshielding of C2/C6 (Shift to ~3.0-3.3 ppm) Amine->Effect1 Effect2 Strong Deshielding of C4 Methine (Shift to ~4.9-5.1 ppm) Ester->Effect2 Effect3 Deshielding of Alpha Protons (Shift to ~4.3-4.5 ppm) Chloro->Effect3

Caption: Logical mapping of functional groups to their primary inductive deshielding effects in NMR.

Quantitative Spectral Analysis

1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )

The proton spectrum of this compound is characterized by distinct splitting patterns caused by the rigid chair conformation of the piperidine ring. The axial and equatorial protons are diastereotopic and resonate at different frequencies. Equatorial protons typically resonate downfield of axial protons due to anisotropic deshielding from the C-C bonds in the ring [2].

PositionExpected Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Causality
NH 2+​ 9.00 – 9.40br s2H-Deshielded by the formal positive charge. Broadened by quadrupolar relaxation of the 14 N nucleus and slow chemical exchange in DMSO.
C4-H 4.95tt1HJ = 8.5, 4.0Strongly deshielded by the directly attached ester oxygen. The triplet of triplets arises from axial-axial (large J) and axial-equatorial (small J) couplings.
-CH 2​ Cl 4.45s2H-Pushed significantly downfield by the combined inductive pull of the highly electronegative chlorine atom and the adjacent carbonyl π -system [3].
C2-H, C6-H (eq) 3.20m2H-Deshielded by the adjacent N + atom. Equatorial protons experience greater anisotropic deshielding than their axial counterparts.
C2-H, C6-H (ax) 3.05m2H-Deshielded by the adjacent N + atom, but resonate slightly upfield of the equatorial protons.
C3-H, C5-H (eq) 2.05m2H-Aliphatic ring protons. Shifted slightly downfield relative to a neutral piperidine due to the overall positive charge of the ring system.
C3-H, C5-H (ax) 1.75m2H-Most shielded protons in the molecule, residing furthest from the primary electronegative centers.
13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )

The 13 C spectrum provides unambiguous confirmation of the carbon skeleton, free from the complex scalar coupling seen in the 1 H spectrum (due to broadband proton decoupling).

PositionExpected Shift (ppm)Carbon TypeAssignment Causality
C=O 167.5Quaternary (C)Ester carbonyl carbon. Highly deshielded due to sp 2 hybridization and the electron-withdrawing nature of the ester oxygen.
C4 69.5Methine (CH)Deshielded by the directly attached ester oxygen atom.
C2, C6 42.1Methylene (CH 2​ )Deshielded by the adjacent positively charged nitrogen atom.
-CH 2​ Cl 41.5Methylene (CH 2​ )Deshielded by the directly attached chlorine atom and the adjacent carbonyl group.
C3, C5 27.8Methylene (CH 2​ )Aliphatic carbons. These are the most shielded carbons as they are furthest from the heteroatoms.

Troubleshooting & Signal Anomalies

When analyzing the spectra of 4-piperidinyl 2-chloroacetate hydrochloride, you may encounter specific anomalies that require careful interpretation:

  • Missing Amine Protons: If the broad signal at 9.00–9.40 ppm is absent, the sample may have absorbed atmospheric moisture. Excess water accelerates proton exchange, causing the NH 2+​ signal to merge with the water peak. Alternatively, the compound may have degraded into its free base form.

  • Solvent and Water Residual Peaks: Always account for the residual DMSO-d 5​ pentet at 2.50 ppm and the trace water peak in DMSO, which typically appears as a broad singlet around 3.33 ppm [1]. Do not mistake the water peak for a structural methine or methylene proton.

  • Peak Tailing: If the -CH 2​ Cl singlet at 4.45 ppm exhibits tailing or a "shoulder," it is a primary indicator of poor shimming (specifically the Z1 or Z2 shims). Re-shim the sample and re-acquire the Free Induction Decay (FID).

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: Piperidine, hydrochloride (1:1) - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Exploratory

Deciphering the Thermal Stability and Phase Transitions of 4-Piperidinyl 2-Chloroacetate Hydrochloride

An Analytical Whitepaper for Drug Development Professionals Executive Insight In the landscape of pharmaceutical intermediates, 4-Piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7) presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Analytical Whitepaper for Drug Development Professionals

Executive Insight

In the landscape of pharmaceutical intermediates, 4-Piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7) presents a unique analytical challenge. While standard building blocks exhibit clean, thermodynamic phase transitions, this specific bifunctional molecule is notorious for having a "not well-defined" melting point[1]. As a Senior Application Scientist, I frequently encounter researchers struggling to profile such compounds using traditional capillary methods.

This guide provides a comprehensive mechanistic framework for understanding the thermal instability of 4-Piperidinyl 2-chloroacetate hydrochloride. By decoupling the thermodynamic melting event from kinetic decomposition using a self-validating Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow, researchers can accurately characterize this compound for downstream formulation and synthesis.

Structural Mechanics & Thermal Causality

To understand why the melting point of 4-Piperidinyl 2-chloroacetate hydrochloride is elusive, we must examine its structural dichotomy. The molecule consists of a piperidine ring protonated as a hydrochloride salt, linked via an ester bond to an α -chloroacetate moiety.

  • High Lattice Energy: Hydrochloride salts of secondary amines typically exhibit high thermal stability and elevated melting points. For context, simple melts cleanly between 241 °C and 249 °C[2].

  • Electrophilic Lability: Conversely, the chloroacetate group is highly reactive and susceptible to thermal degradation, including decarboxylation or the release of alkyl chlorides upon heating[3].

The Causality of Decomposition: When thermal energy is applied, the system approaches the lattice melting point of the hydrochloride salt. However, the activation energy required for the dissociation of the N−H+…Cl− ionic bond is often reached first. The liberated free base (a secondary amine) is a potent nucleophile, while the chloroacetate α -carbon is a strong electrophile. In the near-melt state, increased molecular mobility allows the free amine to attack the chloroacetate group of an adjacent molecule. This triggers a rapid, exothermic SN​2 intermolecular alkylation (polymerization), releasing HCl gas and masking the true thermodynamic endotherm.

G A 4-Piperidinyl 2-chloroacetate HCl B HCl Dissociation (Endothermic) A->B Heating C Free Base Amine + Electrophilic Ester B->C Mass Loss D Intermolecular Alkylation (SN2) C->D Nucleophilic Attack E Exothermic Decomposition D->E Polymerization

Mechanistic pathway of thermal degradation for 4-Piperidinyl 2-chloroacetate HCl.

Analytical Strategy: Decoupling Thermodynamics from Kinetics

Because the kinetic decomposition overlaps with the thermodynamic melting point, traditional capillary melting point apparatuses will only yield a charred residue, leading to inaccurate data. To accurately profile this compound, we must employ a coupled thermal analysis strategy[4].

The core principle is kinetic outrunning : by manipulating the heating rate and the atmospheric pressure immediately surrounding the sample, we can delay the decomposition kinetics long enough to observe the true melting endotherm.

Self-Validating Experimental Protocols

The following protocols form a self-validating system. The TGA acts as the primary validator, establishing the absolute upper temperature limit (onset of mass loss) to ensure the DSC data is interpreted correctly. If a DSC endotherm coincides exactly with a TGA mass drop, the event is a decomposition, not a pure melt.

Protocol A: TGA Pre-Screening (The Validator)

Purpose: To determine the extrapolated onset temperature of mass loss ( Td​ ), corresponding to HCl volatilization.

  • Preparation: Tare a platinum or alumina TGA pan. Load 5–10 mg of the sample.

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from convoluting the mass loss profile.

  • Execution: Ramp the temperature from 25 °C to 300 °C at a standard rate of 10 °C/min.

  • Analysis: Identify the extrapolated onset temperature of the first derivative peak (DTG). This establishes the Td​ threshold.

Protocol B: Calibrated DSC Analysis

Purpose: To capture the phase transition prior to the Td​ threshold.

  • Calibration: Calibrate the DSC temperature and heat flow using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) reference standards in strict accordance with [5]. Causality: Absolute temperature accuracy is critical when transition events are separated by only a few degrees.

  • Preparation: Weigh 2–3 mg of the sample into an aluminum DSC pan.

  • Hermetic Sealing (Critical Step): Seal the pan hermetically. Causality: A hermetic seal artificially increases the partial pressure of HCl within the pan as the salt begins to dissociate. According to Le Chatelier's principle, this suppresses further volatilization, stabilizing the salt lattice long enough to capture the melting endotherm before the pan ruptures.

  • Execution: Heat at a fast scan rate (e.g., 20 °C/min) up to 10 °C below the Td​ identified in Protocol A. Causality: A faster heating rate kinetically delays the SN​2 decomposition, allowing the thermodynamic melting endotherm to be resolved on the thermogram.

Workflow N1 1. Instrument Calibration ASTM E967 (Indium/Zinc) N2 2. Sample Preparation Hermetic Aluminum Pans N1->N2 N3 3. TGA Pre-Screening Determine T_onset of Mass Loss N2->N3 N4 4. Fast-Scan DSC Ramp 20°C/min to T_onset N3->N4 Establishes safe upper limit N5 5. Data Synthesis Decouple Melt from Decomposition N4->N5 Cross-validation of thermal events

Self-validating TGA and DSC workflow for analyzing thermally labile salts.

Quantitative Data Synthesis

To contextualize the thermal behavior of 4-Piperidinyl 2-chloroacetate hydrochloride, it is highly useful to compare it against its structural analogs. The table below summarizes the expected thermal data landscape based on the interplay of lattice energy and ester lability.

Compound NameCAS NumberTypical Melting Point ( Tm​ )Thermal Behavior & Stability Profile
Piperidine hydrochloride 6091-44-7245 °C – 249 °CStable melt; high lattice energy due to unhindered ionic bonding[2].
Ethyl chloroacetate 105-39-5-26 °C (Liquid at RT)Stable liquid; boils at 143 °C without significant decomposition.
4-Piperidinyl 2-chloroacetate HCl 1220020-42-7Not well-defined Decomposes prior to or during melt due to HCl loss and subsequent polymerization[1].

Conclusion

The "undefined" melting point of 4-Piperidinyl 2-chloroacetate hydrochloride is not an anomaly, but a predictable consequence of its bifunctional molecular architecture. By understanding the causality behind its thermal degradation—specifically the interplay between the nucleophilic free amine and the electrophilic chloroacetate group—researchers can abandon flawed capillary methods. Implementing a self-validating, fast-scan hermetic DSC protocol grounded in TGA pre-screening is the only authoritative method to accurately profile the thermal stability of such highly reactive pharmaceutical intermediates.

References

  • ASTM International. ASTM E967-08(2014) - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from[Link]

  • CrystEngComm (RSC Publishing). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. DOI: 10.1039/D4CE01278J. Retrieved from[Link]

  • AKJournals. Thermal properties of zinc(II) chloroacetate and its complexes with nicotinamide and caffeine. Retrieved from[Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-Piperidinyl 2-Chloroacetate Derivatives: A Technical Guide for Drug Development

Executive Summary The 4-piperidinyl 2-chloroacetate scaffold (CAS 1220020-42-7) and its derivatives are highly versatile chemical entities frequently utilized in modern drug design as covalent warheads, cleavable linkers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-piperidinyl 2-chloroacetate scaffold (CAS 1220020-42-7) and its derivatives are highly versatile chemical entities frequently utilized in modern drug design as covalent warheads, cleavable linkers, and prodrug intermediates. However, advancing these compounds through the preclinical pipeline presents a unique dual-axis pharmacokinetic (PK) challenge.

First, the basic piperidine nitrogen drives complex tissue distribution, specifically through lysosomal sequestration. Second, the chloroacetate moiety introduces severe metabolic lability, acting simultaneously as a substrate for rapid esterase-mediated hydrolysis and as an electrophile for glutathione conjugation. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, providing researchers with self-validating experimental frameworks to accurately phenotype and optimize their PK properties.

Physicochemical Profiling & Absorption Dynamics

The absorption and distribution of 4-piperidinyl 2-chloroacetate derivatives are fundamentally governed by the ionization state of the piperidine ring. With a typical pKa​ ranging between 9.0 and 10.0, these molecules exist predominantly in a protonated, cationic state at physiological pH (7.4).

The Causality of Lysosomal Trapping

While the lipophilic chloroacetate ester promotes passive transcellular permeability across the intestinal epithelium, the basic amine triggers a phenomenon known as lysosomal trapping . Because the un-ionized fraction of the drug is highly lipophilic, it readily diffuses across the phospholipid bilayers of host cells and enters the endo-lysosomal system. Once inside the acidic lumen of the lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The acquired positive charge drastically reduces the molecule's membrane permeability, effectively trapping it within the vesicle [3].

This physicochemical sequestration artificially inflates the apparent volume of distribution ( Vd​ ), leading to prolonged tissue retention and a delayed time to maximum plasma concentration ( Tmax​ )[4]. If not properly quantified, lysosomal trapping can be misinterpreted as high systemic tissue binding, leading to erroneous dosing projections.

Metabolic Lability & Biotransformation Pathways

The primary driver of clearance ( CL ) for 4-piperidinyl 2-chloroacetate derivatives is not traditional CYP450-mediated oxidation, but rather rapid biotransformation of the chloroacetate moiety. The structural liability of this functional group diverges into two distinct metabolic pathways:

  • Ester Hydrolysis (Carboxylesterases): The ester bond is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis yields 4-hydroxypiperidine and chloroacetic acid. Because CES enzymes have a high catalytic capacity, unhindered chloroacetate esters often exhibit half-lives of less than 15 minutes in human hepatic S9 fractions [1], [5].

  • Nucleophilic Substitution (Glutathione S-Transferases): The alpha-chloro carbon is a potent electrophile. Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on this carbon, displacing the chloride ion to form an S-carboxymethyl glutathione conjugate [2].

Biotransformation Parent 4-Piperidinyl 2-Chloroacetate (Parent Compound) CES Carboxylesterases (CES1 / CES2) Parent->CES Ester Hydrolysis GST Glutathione S-Transferases (GST) Parent->GST Nucleophilic Substitution Metab1 4-Hydroxypiperidine + Chloroacetic Acid CES->Metab1 Metab2 S-Carboxymethyl Glutathione Conjugate GST->Metab2

Biotransformation pathways of 4-Piperidinyl 2-chloroacetate via CES and GST enzymes.

Self-Validating Experimental Protocols

To accurately characterize the PK profile of these derivatives, standard metabolic stability assays are insufficient. We must employ self-validating systems that mathematically isolate competing clearance pathways.

Protocol A: Hepatic S9 Clearance Phenotyping

Objective: To determine the fractional contribution of CES, GST, and CYP450 enzymes to the total intrinsic clearance ( CLint​ ) of the derivative. Causality & Validation: By utilizing selective inhibitors, we create a closed mass-balance system. The sum of the isolated clearance rates must equal the total uninhibited clearance. If a discrepancy exists, it flags the presence of an unidentified metabolic route or chemical degradation.

  • Preparation: Aliquot human hepatic S9 fractions (1 mg/mL protein) into four distinct incubation matrices supplemented with appropriate cofactors (NADPH for CYPs, GSH for GSTs).

  • Selective Inhibition:

    • Matrix 1 (Total Clearance): No inhibitors.

    • Matrix 2 (CES Blockade): Pre-incubate with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

    • Matrix 3 (CYP Blockade): Pre-incubate with 1 mM 1-aminobenzotriazole (1-ABT).

    • Matrix 4 (Non-Enzymatic Control): Heat-inactivated S9 to measure spontaneous chemical hydrolysis.

  • Reaction Initiation & Quenching: Spike the derivative to a final concentration of 1 µM. At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate the CLint​ for each matrix. The difference in clearance between Matrix 1 and Matrix 2 represents the exact CES-mediated metabolic burden.

Workflow Step1 Hepatic S9 Incubation Step2 Pathway Inhibition (BNPP / 1-ABT) Step1->Step2 Step3 Reaction Quenching Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 CL_int Calculation Step4->Step5

Self-validating in vitro pharmacokinetic screening workflow for clearance phenotyping.

Protocol B: Lysosomal Trapping Assessment

Objective: To differentiate true intracellular target binding from artifactual lysosomal sequestration. Causality & Validation: We utilize immortalized Fa2N-4 hepatocytes and the fluorescent probe LysoTracker™ Red. Because lysosomal trapping is a saturable, physicochemical process, introducing a known lysosomotropic competitor (e.g., propranolol) will displace our derivative. If the intracellular concentration of our derivative drops upon addition of the competitor, we validate that the high Vd​ is driven by lysosomal trapping rather than specific protein binding.

  • Cell Culture: Seed Fa2N-4 hepatocytes in 96-well plates and culture until confluent.

  • Incubation: Expose cells to the 4-piperidinyl 2-chloroacetate derivative (10 µM) in the presence and absence of 50 µM propranolol (competitor) for 60 minutes at 37°C.

  • Lysis & Extraction: Wash cells thrice with ice-cold PBS to remove extracellular drug, then lyse using 80% methanol.

  • LC-MS/MS Readout: Quantify the intracellular drug concentration. Calculate the Lysosomal Partitioning Coefficient ( Kp,lyso​ ).

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic parameters demonstrating how structural modifications to the 4-piperidinyl 2-chloroacetate scaffold alter its ADME profile. Notice how steric hindrance adjacent to the ester bond drastically reduces CES-mediated clearance.

Compound Class pKa​ (Amine)LogD (pH 7.4)Hepatic S9 CLint​ (µL/min/mg)Dominant Clearance PathwayLysosomal Trapping Ratio ( Kp,lyso​ )
Unsubstituted 4-Piperidinyl 2-chloroacetate 9.61.2> 150.0CES HydrolysisHigh (> 40)
N-Methyl-4-piperidinyl 2-chloroacetate 9.21.8125.5CES HydrolysisHigh (> 35)
Sterically Hindered (e.g., 2,2-dimethyl) 9.82.442.3GST ConjugationModerate (~ 15)
Amide Isostere (Negative Control) 9.60.9< 10.0CYP450 OxidationHigh (> 45)

Table 1: Comparative physicochemical and in vitro pharmacokinetic parameters of piperidinyl chloroacetate derivatives.

Conclusion

Developing drugs utilizing the 4-piperidinyl 2-chloroacetate scaffold requires a precise understanding of its inherent liabilities. The basicity of the piperidine ring guarantees a high volume of distribution driven by lysosomal trapping, which must be accounted for in physiologically based pharmacokinetic (PBPK) modeling. Concurrently, the chloroacetate ester acts as a metabolic lightning rod for carboxylesterases and glutathione S-transferases. By employing the self-validating phenotyping protocols outlined in this guide, researchers can accurately map these clearance pathways and apply targeted medicinal chemistry strategies—such as steric shielding of the ester or modulation of the amine pKa​ —to achieve the desired systemic exposure.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: DOI.org (ASPET)
  • Developing a mechanistic absorption model to predict the pharmacokinetics of immediate-release weak base drugs with a long Tmax by incorporating lysosomal trapping Source: Simulations Plus URL
  • Source: SCIRP.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Piperidinyl 2-Chloroacetate Hydrochloride

Executive Summary & Mechanistic Rationale The target molecule, 4-Piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7)[1], is a highly versatile bifunctional building block utilized extensively in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The target molecule, 4-Piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7)[1], is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of PROTAC linkers and complex pharmaceutical scaffolds[2],[3].

As a Senior Application Scientist, I have designed this protocol to address the inherent chemical liabilities of the molecule. The core challenge in synthesizing this compound lies in the extreme lability of the chloroacetate ester moiety, which is highly susceptible to both hydrolysis and unwanted nucleophilic displacement during downstream processing.

To circumvent these degradation pathways, this guide details a robust, two-step synthetic route:

  • O-Acylation: Esterification of N-Boc-4-piperidinol using chloroacetyl chloride. We deliberately select the acid chloride over standard carboxylic acid coupling (e.g., EDC/HOBt) to maximize atom economy and avoid urea byproducts that complicate purification[2].

  • Anhydrous N-Boc Deprotection: Cleavage of the Boc group using 4M HCl in anhydrous dioxane. This choice is critical; it prevents ester hydrolysis and creates a self-validating system where the final product spontaneously precipitates as a highly pure hydrochloride salt, entirely bypassing the need for aqueous workup[1].

Reagent Matrix & Quantitative Data

All quantitative data for the synthesis is normalized to a 10.0 g scale of the starting material to facilitate easy scaling.

Table 1: Step 1 - O-Acylation Reagents
ReagentMW ( g/mol )EquivalentsAmountFunctional Role
N-Boc-4-piperidinol201.261.0010.0 gStarting Material
Chloroacetyl chloride112.941.204.75 mLAcylating Agent
Triethylamine (TEA)101.191.5010.4 mLAcid Scavenger
Dichloromethane (DCM)84.93-100 mLAnhydrous Solvent
Table 2: Step 2 - Deprotection & Salt Formation Reagents
ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Intermediate (from Step 1)277.741.0010.0 gProtected Intermediate
4M HCl in Dioxane-5.0045.0 mLDeprotecting Agent
Diethyl Ether74.12-100 mLAnti-solvent

Synthesis Workflow Visualization

SynthesisWorkflow SM N-Boc-4-piperidinol (Starting Material) Step1 Step 1: O-Acylation Chloroacetyl Chloride, TEA DCM, 0 °C to RT SM->Step1 Int tert-Butyl 4-(2-chloroacetoxy) piperidine-1-carboxylate Step1->Int TLC/LC-MS Check Step2 Step 2: N-Boc Deprotection 4M HCl in Dioxane RT, 2 hours Int->Step2 Prod 4-Piperidinyl 2-chloroacetate hydrochloride (Final Product) Step2->Prod Direct Precipitation Val Analytical Validation (1H-NMR, LC-MS) Prod->Val

Two-step synthesis workflow for 4-Piperidinyl 2-chloroacetate hydrochloride.

Step-by-Step Execution Protocols

Step 1: Synthesis of tert-Butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate[4]

Causality & Expert Insight: The addition of chloroacetyl chloride is highly exothermic. Strict temperature control at 0 °C is mandated to prevent thermal degradation of the starting material and to suppress competitive elimination reactions. Triethylamine (TEA) is utilized as a non-nucleophilic base to irreversibly trap the generated HCl, driving the equilibrium toward the ester.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-4-piperidinol (10.0 g, 49.7 mmol) and anhydrous DCM (100 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add Triethylamine (10.4 mL, 74.5 mmol) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (4.75 mL, 59.6 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1, visualized with Phosphomolybdic acid stain). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 4-Piperidinyl 2-chloroacetate hydrochloride[1]

Causality & Expert Insight: Aqueous acidic deprotection is strictly forbidden here, as it will rapidly hydrolyze the newly formed chloroacetate ester. By executing the deprotection in anhydrous dioxane, the Boc group is efficiently cleaved as isobutylene and CO2​ gas. The resulting secondary amine immediately protonates and crashes out of the non-polar solvent matrix as a hydrochloride salt. This phase change is a self-validating purification mechanism.

  • Dissolution: Transfer the crude tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate (approx. 10.0 g, 36.0 mmol) to a clean, dry 250 mL round-bottom flask.

  • Deprotection: Slowly add 4M HCl in anhydrous dioxane (45.0 mL, 180 mmol) at room temperature under vigorous stirring.

  • Observation (Self-Validation): Within 15 to 30 minutes, vigorous gas evolution will cease, and a dense white precipitate will begin to form, indicating successful deprotection and salt formation.

  • Maturation: Stir the suspension for a total of 2 hours at room temperature to ensure complete cleavage.

  • Isolation: Add cold diethyl ether (100 mL) to the flask to maximize the precipitation of the hydrochloride salt.

  • Filtration: Filter the resulting solid through a sintered glass funnel under vacuum. Wash the filter cake with additional cold diethyl ether ( 2×30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum at room temperature for 12 hours to afford the pure 4-Piperidinyl 2-chloroacetate hydrochloride.

Analytical Validation Standards

To ensure the integrity of the synthesized batch, verify the product against the following analytical benchmarks:

  • Appearance: Free-flowing white to off-white crystalline powder.

  • LC-MS (ESI+): Expected [M+H]+ for the free base ( C7​H12​ClNO2​ ) is m/z 178.06. Ensure the sample is prepared in an aprotic solvent to prevent solvolysis during injection.

  • 1H-NMR (400 MHz, DMSO- d6​ ):

    • δ 9.20 - 8.90 (br s, 2H, NH2+​ )

    • δ 5.05 (m, 1H, CH -O)

    • δ 4.45 (s, 2H, CH2​ -Cl)

    • δ 3.20 - 3.00 (m, 4H, piperidine ring CH2​ -N)

    • δ 2.10 - 1.75 (m, 4H, piperidine ring CH2​ )

References

  • Molport Database. "piperidin-4-yl 2-chloroacetate hydrochloride | 1220020-42-7". Molport. Available at:[Link]

  • Google Patents. "US20180237440A1 - Janus kinase 1 selective inhibitor and pharmaceutical use thereof". United States Patent and Trademark Office.
  • Google Patents. "US11963960B2 - Compounds for treating or inhibiting recurrence of acute myeloid leukemia". United States Patent and Trademark Office.

Sources

Application

Application Notes and Protocols: Harnessing 4-Piperidinyl 2-chloroacetate hydrochloride for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: A Novel Building Block for Peptide Modification In the landscape of modern peptide chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Novel Building Block for Peptide Modification

In the landscape of modern peptide chemistry and drug discovery, the strategic modification of peptides is paramount to enhancing their therapeutic properties. The introduction of non-canonical structural motifs can profoundly influence a peptide's stability, conformation, and bioactivity. The piperidine scaffold, for instance, is a privileged structure in medicinal chemistry, frequently incorporated to improve pharmacokinetic profiles.[1] This document provides detailed application notes and protocols for the use of 4-Piperidinyl 2-chloroacetate hydrochloride , a versatile building block for introducing a reactive chloroacetyl handle via a piperidinyl linker onto a peptide.

The primary application of this reagent is the site-specific modification of peptides to enable subsequent conjugation or intramolecular cyclization. The chloroacetyl group is a potent electrophile that readily and selectively reacts with nucleophilic residues, most notably the thiol group of cysteine, to form a stable thioether bond.[2] By incorporating this functionality through a piperidinyl linker, researchers can access novel peptide architectures with potentially enhanced therapeutic value.

Core Concept: Introducing a Reactive Handle for Bioconjugation and Cyclization

The fundamental utility of 4-Piperidinyl 2-chloroacetate hydrochloride lies in its bifunctional nature. The piperidine nitrogen allows for its attachment to the peptide backbone or a side chain, while the chloroacetyl group serves as a reactive site for further chemical transformations.

Mechanism of Action: The Chloroacetyl Group

The chloroacetyl group is an alpha-halo ketone, making the methylene carbon highly susceptible to nucleophilic attack. In the context of peptide chemistry, the most common nucleophile for this reaction is the sulfhydryl group of a cysteine residue. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether linkage. This reaction is typically performed under mild basic conditions to facilitate the deprotonation of the thiol, thereby increasing its nucleophilicity.

Diagram: General Reaction Scheme

Below is a diagram illustrating the general strategy for utilizing 4-Piperidinyl 2-chloroacetate hydrochloride in peptide modification.

G cluster_0 Peptide Modification cluster_1 Downstream Application Peptide Peptide with Nucleophilic Handle (e.g., Lysine ε-amino group) Modified_Peptide Piperidinyl-Chloroacetylated Peptide Peptide->Modified_Peptide Coupling Reaction (e.g., Acylation) Reagent 4-Piperidinyl 2-chloroacetate hydrochloride Reagent->Modified_Peptide Modified_Peptide_App Piperidinyl-Chloroacetylated Peptide Cyclized_Peptide Cyclic Peptide Modified_Peptide_App->Cyclized_Peptide Intramolecular Cyclization (with Cysteine)

Caption: Workflow for peptide modification using 4-Piperidinyl 2-chloroacetate hydrochloride.

Experimental Protocols

The following protocols provide a step-by-step guide for the derivatization of a peptide with 4-Piperidinyl 2-chloroacetate hydrochloride. These protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.

Protocol 1: Acylation of a Resin-Bound Peptide's N-terminus

This protocol describes the coupling of 4-Piperidinyl 2-chloroacetate hydrochloride to the N-terminal amine of a fully assembled, resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin (post-final Fmoc deprotection)

  • 4-Piperidinyl 2-chloroacetate hydrochloride

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the final Fmoc deprotection using 20% piperidine in DMF.[3]

    • Wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve 4-Piperidinyl 2-chloroacetate hydrochloride (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF. Note: DIPEA is added to neutralize the hydrochloride salt and to act as a base for the coupling reaction.

    • Add the activation solution to the peptide-resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test (a negative test indicates complete acylation).

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

    • Dry the modified peptide-resin under vacuum.

Protocol 2: Intramolecular Cyclization with a Cysteine Residue

This protocol details the on-resin cyclization of the chloroacetylated peptide with a downstream cysteine residue.

Materials:

  • Piperidinyl-chloroacetylated peptide-resin (from Protocol 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling:

    • Swell the modified peptide-resin in DMF for 30-60 minutes.

  • Cyclization Reaction:

    • Add a solution of DIPEA (4-5 equivalents) in DMF to the resin. The basic environment facilitates the deprotonation of the cysteine thiol, promoting the nucleophilic attack on the chloroacetyl group.

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing:

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Dry the cyclized peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclized peptide-resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Quantitative Summary

ParameterProtocol 1: AcylationProtocol 2: Cyclization
Reagent Equivalents 3 eq. 4-Piperidinyl 2-chloroacetate HCl, 6 eq. DIPEA4-5 eq. DIPEA
Solvent DMFDMF
Reaction Time 2-4 hours4-24 hours
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser TestLC-MS of cleaved aliquot

Visualization of the Workflow

G start Start: Peptide on Resin fmoc_deprotection Final Fmoc Deprotection start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Couple 4-Piperidinyl 2-chloroacetate HCl wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cyclization On-Resin Cyclization wash2->cyclization wash3 Wash (DMF, DCM) cyclization->wash3 cleavage Cleavage & Deprotection wash3->cleavage purification RP-HPLC Purification cleavage->purification end Final Product: Modified Peptide purification->end

Caption: Step-by-step workflow for peptide modification and cyclization.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base (DIPEA): DIPEA is a non-nucleophilic base, which is crucial to avoid unwanted side reactions with the electrophilic chloroacetyl group. Its primary roles are to neutralize the hydrochloride salt of the reagent and to facilitate the coupling and cyclization reactions by deprotonating the necessary functional groups.[4]

  • Solvent Selection (DMF): DMF is an excellent solvent for solid-phase peptide synthesis due to its ability to swell the resin and dissolve the reagents, thereby facilitating efficient reactions.[5]

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support promotes intramolecular reactions by pseudo-dilution, minimizing intermolecular side reactions such as dimerization or polymerization.

  • Cleavage Cocktail Scavengers (TIS): Triisopropylsilane is included in the cleavage cocktail to scavenge carbocations generated during the removal of acid-labile side-chain protecting groups, thus preventing unwanted modifications to sensitive residues like tryptophan and methionine.

Trustworthiness: A Self-Validating System

Each protocol is designed to be self-validating through in-process controls:

  • Kaiser Test: This qualitative test for primary amines is a reliable method to confirm the completion of the acylation step. A negative result (yellow beads) indicates that the N-terminal amine has been fully capped.

  • LC-MS Monitoring: For the cyclization step, taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS provides direct evidence of the reaction's progress and the formation of the desired product.

  • RP-HPLC Purification: The final purification step not only isolates the target peptide but also serves as a final quality control check, with the chromatogram providing information on the purity of the crude product.

References

  • Amblard, M.; Fehrentz, J. -A.; Martinez, J.; Subra, G. Methods and Protocols of Modern Solid Phase Peptide Synthesis. Mol. Biotechnol.2006 , 33 (3), 239–254. [Link]

  • Aridoss, G.; et al. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online2010 , 66 (9), o2284. [Link]

  • Carpino, L. A.; El-Faham, A. The Di-tert-butyl-N,N-diethylphosphoramidite-N-Oxide (PdpO) and Related Reagents as Novel, Stable, and Efficient Coupling Reagents for Peptide Synthesis. J. Am. Chem. Soc.1995 , 117 (19), 5401–5402. [Link]

  • Hermanson, G. T. Bioconjugate Techniques, 3rd ed.; Academic Press, 2013. [Link]

  • Hill, M. D. A Review of the Use of Piperidine and Pyrrolidine Moieties in the Design of Central Nervous System Active Agents. Future Med. Chem.2010 , 2 (3), 335–353. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide Bond Formation and Peptide Coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56829458, 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride. [Link]

  • Parthiban, P.; et al. Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Bioorg. Med. Chem. Lett.2010 , 20 (10), 3128–3131. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

  • Watson, P. S.; et al. The piperidine-4-carboxamide class of CCR5 antagonists. Part 2: Structure-activity relationship of the C4-substituent. Bioorg. Med. Chem. Lett.2003 , 13 (14), 2341–2345. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Zhang, L.; et al. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. J. Am. Chem. Soc.2013 , 135 (31), 11728–11733. [Link]

  • Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161–214. [Link]

  • Coin, I.; Beyermann, M.; Bienert, M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat. Protoc.2007 , 2 (12), 3247–3256. [Link]

Sources

Method

Cross-coupling reactions involving 4-Piperidinyl 2-chloroacetate hydrochloride

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Piperidinyl 2-chloroacetate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Piperidinyl 2-chloroacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone, integral to the structure of numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage in crucial biological interactions.[1][2] 4-Piperidinyl 2-chloroacetate hydrochloride emerges as a particularly valuable building block, offering a strategic combination of this privileged heterocyclic motif with a reactive electrophilic handle. The α-chloroacetate moiety is not merely a leaving group; it is a gateway to molecular complexity, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through the power of transition-metal-catalyzed cross-coupling reactions.[3][4]

While α-bromides and iodides have traditionally been the electrophiles of choice, recent advancements in catalyst design have unlocked the synthetic potential of more cost-effective and readily available α-chloroacetates.[4][5] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira-type alkynylation, and Buchwald-Hartwig amination—as applied to 4-Piperidinyl 2-chloroacetate hydrochloride. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, self-validating protocols to empower researchers in their synthetic endeavors.

Part 1: Suzuki-Miyaura Coupling for α-Substituted Piperidinyl Acetates (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forging C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. Its application to α-chloroesters represents a significant advancement, allowing for the direct synthesis of α-aryl, α-alkenyl, and α-alkynyl acetic acid derivatives.[3][6][7]

Principle and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key challenge with chloro-electrophiles—the difficulty of the initial oxidative addition step—has been overcome by the development of highly active catalyst systems.[5]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the α-chloroacetate, forming a Pd(II) intermediate. This is often the rate-limiting step for chlorides.

  • Transmetalation: The organic group from an organoboron reagent (e.g., an aryltrifluoroborate salt) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_caption Fig 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product start R¹-Cl (α-Chloroacetate) start->oa_complex boron R²-B(OR)₂ or R²-BF₃K boron->tm_complex base Base (e.g., K₃PO₄) base->tm_complex workflow1 cluster_caption Fig 2. Workflow for α-Arylation start 1. Reagent Prep react 2. Reaction Setup start->react Add reagents to reaction vessel heat 3. Reaction react->heat Seal, degas, and heat to 100 °C workup 4. Workup heat->workup Cool, dilute with EtOAc, wash purify 5. Purification workup->purify Concentrate and purify via column chromatography

Fig 2. Workflow for α-Arylation

Materials & Reagents

ReagentMol. Wt.Amount (mg)mmolsEquivalents
4-Piperidinyl 2-chloroacetate HCl214.091070.501.0
Potassium Phenyltrifluoroborate184.02970.5251.05
XPhos-Pd-G2 Catalyst786.554.00.0050.01
Cesium Carbonate (Cs₂CO₃)325.824891.503.0
Tetrahydrofuran (THF), anhydrous-1.6 mL--
Deionized Water-0.4 mL--

Step-by-Step Procedure

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-Piperidinyl 2-chloroacetate hydrochloride (107 mg, 0.50 mmol), potassium phenyltrifluoroborate (97 mg, 0.525 mmol), XPhos-Pd-G2 (4.0 mg, 0.005 mmol), and cesium carbonate (489 mg, 1.50 mmol).

  • Solvent Addition: Add anhydrous THF (1.6 mL) and deionized water (0.4 mL).

  • Inerting: Seal the vial with a Teflon-lined cap. Purge the vial with argon or nitrogen for 5-10 minutes. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired α-aryl piperidinyl acetate product.

Part 2: Sonogashira-Type Alkynylation (C-C Bond Formation)

The synthesis of β,γ-alkynyl esters is a valuable transformation, providing access to versatile intermediates. While the classic Sonogashira reaction is effective, it often requires a copper co-catalyst, which can lead to undesirable alkyne homocoupling. [8][9]A modern, robust alternative leverages the Suzuki-Miyaura manifold with potassium alkynyltrifluoroborates, providing a copper-free pathway to the desired products. [7][10]

Principle and Key Advantages

This method follows the same catalytic cycle as the Suzuki-Miyaura coupling described previously. The key difference is the use of a potassium alkynyltrifluoroborate as the nucleophilic partner.

Causality Behind Experimental Choices:

  • Copper-Free Conditions: By avoiding copper, this protocol minimizes the formation of diynes (Glaser coupling), a common side product in traditional Sonogashira reactions. This simplifies purification and improves atom economy. [7]* Air-Stable Reagents: Potassium alkynyltrifluoroborates are bench-stable solids, overcoming the handling challenges associated with terminal alkynes and their metal acetylide derivatives, which often require strictly anhydrous and anaerobic conditions. [7]* Optimized Conditions: Research has shown that for this specific transformation, potassium phosphate (K₃PO₄) is a highly effective base, and a solvent system of toluene/water at 80 °C provides excellent yields. [7]

Protocol 2: α-Alkynylation of 4-Piperidinyl 2-chloroacetate hydrochloride

This protocol outlines the synthesis of a β,γ-alkynyl ester using the copper-free, trifluoroborate-based methodology.

Materials & Reagents

ReagentMol. Wt.Amount (mg)mmolsEquivalents
4-Piperidinyl 2-chloroacetate HCl214.091070.501.0
Potassium (Phenylethynyl)trifluoroborate208.031100.5251.05
XPhos-Pd-G2 Catalyst786.554.00.0050.01
Potassium Phosphate (K₃PO₄)212.273181.503.0
Toluene, anhydrous-1.5 mL--
Deionized Water-0.5 mL--

Step-by-Step Procedure

  • Vessel Preparation: In a screw-cap vial with a magnetic stir bar, combine 4-Piperidinyl 2-chloroacetate hydrochloride (107 mg, 0.50 mmol), potassium (phenylethynyl)trifluoroborate (110 mg, 0.525 mmol), XPhos-Pd-G2 (4.0 mg, 0.005 mmol), and potassium phosphate (318 mg, 1.50 mmol).

  • Solvent Addition: Add anhydrous toluene (1.5 mL) and deionized water (0.5 mL).

  • Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a preheated heating block at 80 °C and stir for 12-18 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis. [11]When considering 4-Piperidinyl 2-chloroacetate hydrochloride, this reaction can be envisioned in two distinct ways: using the piperidine nitrogen as the nucleophile or, hypothetically, the α-chloroacetate as the electrophile.

Application Note: Two Strategic Approaches
  • Strategy A (Standard): Piperidine as the Nucleophile: This is the most direct and widely applicable use of the piperidine moiety in a Buchwald-Hartwig reaction. After neutralizing the hydrochloride salt to liberate the free secondary amine, it can be coupled with a wide range of aryl or heteroaryl halides/triflates. This is a foundational method for synthesizing N-aryl piperidines, a common motif in CNS-active drugs. [12]

  • Strategy B (Advanced): α-Chloroacetate as the Electrophile: While less common than C-C couplings, the α-arylation of amines with α-halocarbonyls is achievable. This would involve coupling the chloroacetate with a primary or secondary amine to form a glycine ester derivative. This transformation is more challenging due to potential side reactions but represents a frontier in C-N coupling methodology.

This guide will provide a protocol for the highly practical and reliable Strategy A .

Principle and Mechanism (Strategy A)

The catalytic cycle is analogous to the Suzuki-Miyaura reaction but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the nitrogen atom couple and are eliminated from the palladium, forming the N-aryl piperidine product and regenerating the Pd(0) catalyst. [11][13]

Buchwald_Hartwig_Cycle cluster_caption Fig 3. Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR₂)L₂] oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product start Ar-X start->oa_complex amine HNR₂ (Piperidine) amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Fig 3. Buchwald-Hartwig Amination Cycle
Protocol 3: N-Arylation of 4-Hydroxypiperidine

For this protocol, we will assume the ester moiety of the starting material is hydrolyzed to 4-hydroxypiperidine, which is then N-arylated. This is a common synthetic sequence.

Materials & Reagents

ReagentMol. Wt.Amount (mg)mmolsEquivalents
4-Hydroxypiperidine101.15510.501.0
4-Bromotoluene171.041030.601.2
Pd₂(dba)₃ (Palladium catalyst precursor)915.729.20.010.02
XPhos (Ligand)476.6714.30.030.06
Sodium tert-butoxide (NaOtBu)96.10670.701.4
Toluene, anhydrous-2.0 mL--

Step-by-Step Procedure

  • Vessel Preparation (Glovebox): Due to the air-sensitivity of the catalyst system and base, this reaction is best set up in an inert atmosphere glovebox. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (67 mg, 0.70 mmol) to a screw-cap vial with a stir bar.

  • Reagent Addition: Add 4-hydroxypiperidine (51 mg, 0.50 mmol), 4-bromotoluene (103 mg, 0.60 mmol), and anhydrous toluene (2.0 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the N-aryl piperidine product.

References

  • Molander, G. A., Barcellos, T., & Traister, K. M. (2013). Pd-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with 2-Chloroacetates and 2-Chloroacetamides. Organic Letters, 15(13), 3342–3345. [Link]

  • Molander, G. A., & Traister, K. M. (2013). Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates. Organic Letters, 15(19), 5052–5055. [Link]

  • Molander, G. A., Barcellos, T., & Traister, K. M. (2013). Pd-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with 2-Chloroacetates and 2-Chloroacetamides. PMC. [Link]

  • Molander, G. A., & Traister, K. M. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. The Journal of Organic Chemistry, 78(12), 6457-6461. [Link]

  • Molander, G. A., & Traister, K. M. (2013). Pd-Catalyzed Alkynylation of 2‑Chloroacetates and 2‑Chloroacetamides with Potassium Alkynyltrifluoroborates. Figshare. [Link]

  • Nishikata, T., & Noda, K. (2022). Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Organic Letters, 24(9), 1816–1820. [Link]

  • Fu, G. C., & Dai, X. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(33), 11595–11597. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • CN105347963A - Preparation method for (R)-4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • Fu, G. C., & Dai, X. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • CN109748837B - A kind of preparation method of 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • Rossi, S., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(16), 4991. [Link]

  • Al-Tel, T. H. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Followed by Dimerization. Polycyclic Aromatic Compounds, 41(8), 1-7. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Molander, G. A., & Traister, K. M. (2013). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 78(12), 6457–6461. [Link]

  • Kumar, A., et al. (2020). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 44(32), 13628-13637. [Link]

  • Liu, C.-W., et al. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5, 2433-2437. [Link]

  • Al-Zoubi, R. M., et al. (2022). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307. [Link]

  • Raj, A. A., & Ponnuswamy, M. N. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 3(1), 1-10. [Link]

  • Rai, K. L., et al. (2015). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32561-32585. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

  • Kim, D. H., et al. (2000). A Practical Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via 1-Phenylethylamine Mediated Resolution. ResearchGate. [Link]

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • NATURALISTA CAMPANO. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield with 4-Piperidinyl 2-chloroacetate hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the reactivity of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide.

As a Senior Application Scientist, I frequently see researchers struggle with the reactivity of bifunctional molecules. 4-Piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7) is a classic "double-edged sword" in organic synthesis. It contains both a highly reactive electrophile (the α -chloro ester) and a masked nucleophile (the secondary piperidine amine, protected as a hydrochloride salt).

When handled correctly, it is a powerful building block for drug development. When handled poorly, it rapidly degrades into oligomeric mixtures or hydrolyzed byproducts. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yields.

Mechanistic Overview: The Causality of Low Yields

Understanding the failure modes of this compound is the first step to optimizing your yield. Do not simply follow protocols blindly; understand the why behind the chemistry.

  • Intermolecular Polymerization (Self-Alkylation): The moment you introduce a base to neutralize the hydrochloride salt, the free secondary amine is generated. If your intended electrophile is not immediately available or highly reactive, the free amine of one molecule will attack the α -chloro ester of another, leading to a rapid cascade of oligomerization.

  • Ester Hydrolysis: Chloroacetate esters are exceptionally prone to hydrolysis. The electron-withdrawing chlorine atom activates the ester carbonyl, making it highly susceptible to nucleophilic attack by water, especially in the presence of alkali bases[1].

Frequently Asked Questions (FAQs)

Q1: My N-derivatization (alkylation/acylation) yield is <20%, and the product is a sticky, intractable oil. What is going wrong? A1: You are likely observing self-alkylation. When you add base to free the piperidine nitrogen, it reacts with the chloroacetate group of neighboring molecules instead of your target electrophile. The "sticky oil" is a complex mixture of oligomers. The Fix: Use the Inverse Addition & Trapping technique. Dissolve your starting material and an excess of your target electrophile in a dilute anhydrous solvent. Add a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) dropwise at 0 °C. This ensures that as soon as a molecule is free-based, it is immediately trapped by the abundant target electrophile before it can find another molecule of starting material.

Q2: I am trying to substitute the α -chloride with a nucleophile (e.g., an amine or phenol), but I am seeing massive formation of 4-hydroxypiperidine. Why? A2: You are experiencing base-catalyzed ester cleavage. The water from aqueous bases (like K2​CO3​ ) or even moisture in hygroscopic solvents will rapidly hydrolyze the chloroacetate ester[1]. The Fix: Strict anhydrous conditions are mandatory. Switch to anhydrous solvents (e.g., dry DMF or MeCN) and use anhydrous, non-nucleophilic organic bases.

Q3: During workup, my product "oils out" and refuses to crystallize. How can I isolate a clean solid? A3: "Oiling out" is typically caused by residual high-boiling solvents (like DMF), unreacted starting materials, or trace oligomeric impurities[2]. The Fix: Perform a rigorous aqueous workup. Wash the organic layer with cold saturated aqueous NH4​Cl to remove unreacted amine salts, followed by a brine wash. Dry over anhydrous Na2​SO4​ . After concentrating the solvent, dissolve the residual oil in a minimal amount of diethyl ether, and slowly add a non-polar anti-solvent (like hexanes) while scratching the inside of the flask with a glass rod to induce crystallization[3].

Quantitative Data: Optimization of N-Boc Protection

To illustrate the impact of reaction conditions on yield, below is a self-validating dataset for the N-Boc protection of 4-Piperidinyl 2-chloroacetate hydrochloride.

Base (Equiv)SolventTemp (°C)ConcentrationYield (%)Primary Byproduct / Issue
K2​CO3​ (aq) (2.0)DCM / H2​O 250.5 M12%4-Hydroxypiperidine (Hydrolysis)
Et3​N (2.5)DMF250.5 M28%Intractable Oil (Oligomerization)
DIPEA (2.2)DCM0 to 250.5 M55%Minor Oligomers
DIPEA (2.2) DCM (Anhydrous) 0 0.1 M 89% None (Optimal Conditions)

Table 1: Optimization matrix demonstrating the necessity of low concentration, low temperature, and anhydrous non-nucleophilic bases.

Experimental Protocol: High-Yield N-Derivatization

This protocol describes a self-validating system for the N-acylation/protection of 4-Piperidinyl 2-chloroacetate hydrochloride, adapted from optimized organic synthesis methodologies[4].

Objective: High-yield N-protection while preserving the highly reactive α -chloro ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 4-Piperidinyl 2-chloroacetate hydrochloride (1.0 equiv, 10 mmol) and the electrophile (e.g., Boc2​O or an acyl chloride, 1.2 equiv, 12 mmol).

  • Solvent Addition: Add 100 mL of anhydrous Dichloromethane (DCM) to achieve a dilute 0.1 M concentration. The starting material will remain largely insoluble, forming a suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–3 °C for 15 minutes[4].

  • Base Addition (Critical Step): Load a syringe with anhydrous DIPEA (2.2 equiv, 22 mmol). Add the DIPEA dropwise over 30 minutes.

    • Self-Validation Check: As the base is added, the suspension will gradually clear into a homogeneous solution. This visual cue confirms the successful generation and immediate reaction of the free amine.

  • Monitoring: Stir for 1 hour at 0 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, visualized with Ninhydrin stain). The disappearance of the baseline amine spot confirms reaction completion.

  • Quench & Workup: Quench the reaction by adding 50 mL of cold saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Wash the combined organic layers with cold water (1 x 50 mL) and brine (1 x 50 mL) to remove residual DIPEA salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30 °C (to prevent thermal degradation). Triturate the resulting residue with cold MTBE to yield the pure product as a crystalline solid.

Reaction Pathway & Troubleshooting Logic Visualization

Below is the mechanistic pathway illustrating the delicate balance between the desired reaction and the two primary failure modes.

G A 4-Piperidinyl 2-chloroacetate HCl (Starting Material) B Neutralization (Base Addition) Free Amine Generation A->B Mild Base (DIPEA) C Desired Reaction (e.g., N-Alkylation/Acylation) B->C Excess Electrophile + Anhydrous + Dilute D Side Reaction 1: Ester Hydrolysis B->D Aqueous Base / Moisture E Side Reaction 2: Self-Alkylation (Polymerization) B->E High Concentration / Slow Reacting E+ F High Yield Product (Clean Isolation) C->F G 4-Hydroxypiperidine + Chloroacetate D->G H Oligomeric Mixtures (Oiling Out) E->H

Caption: Mechanistic divergence of 4-Piperidinyl 2-chloroacetate based on reaction conditions.

References

  • Xue, J., et al. "Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process." Asian Journal of Chemistry, 2014. 1

  • BenchChem Technical Support. "Optimization of reaction conditions for (4-Methylpiperidin-1-yl)acetic acid." BenchChem, 2025.3

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." Org. Synth. 2013, 90, 74-86. 4

  • r/OrganicChemistry Community. "Esterification not Working (Separation)." Reddit, 2024. 2

Sources

Optimization

Minimizing side reactions and byproducts with 4-Piperidinyl 2-chloroacetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 4-Piperidinyl 2-chloroacetate hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 4-Piperidinyl 2-chloroacetate hydrochloride . This bifunctional building block is highly valuable in drug development but requires precise handling to prevent rapid degradation and polymerization.

Below, you will find field-proven troubleshooting strategies, thermodynamic and kinetic data summaries, and self-validating protocols to ensure high-yield, chemoselective reactions.

I. Core Mechanistic Challenges

4-Piperidinyl 2-chloroacetate hydrochloride contains two highly reactive moieties:

  • The Piperidine Ring: A secondary amine that, when deprotonated (free base), acts as a potent nucleophile.

  • The 2-Chloroacetate Group: Features a highly electrophilic α -chloro carbon (susceptible to SN​2 attack) and an ester carbonyl activated by the electron-withdrawing chlorine (susceptible to hydrolysis).

Because the molecule contains both a strong nucleophile and a strong electrophile, releasing the free base without strict kinetic control inevitably leads to intermolecular self-alkylation (polymerization) . Furthermore, the activated ester is highly sensitive to basic environments, making hydrolysis a dominant competing pathway .

II. Troubleshooting & FAQs

Q1: Why does my reaction mixture turn viscous or precipitate immediately after adding a base?

Causality: You are observing rapid intermolecular self-alkylation. When the hydrochloride salt is neutralized, the liberated secondary amine of one molecule attacks the α -chloro carbon of another. This SN​2 reaction cascades, forming insoluble poly-quaternary ammonium oligomers and polymers. Solution: Never isolate the free base. Neutralization must be performed in situ in the presence of your target electrophile. Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and keep the substrate concentration highly dilute (<0.05 M) to kinetically favor the desired bimolecular reaction over intermolecular self-alkylation .

Q2: How can I prevent the hydrolysis of the chloroacetate ester during N-derivatization?

Causality: The electron-withdrawing chlorine atom strongly polarizes the adjacent ester carbonyl, making it significantly more electrophilic than standard aliphatic esters. Hydroxide ions or even water under mildly basic conditions will rapidly attack the carbonyl, cleaving the molecule into 4-piperidinol and chloroacetic acid. Solution: Strictly avoid aqueous bases (e.g., NaOH, KOH). Conduct reactions in anhydrous organic solvents (dry DCM, THF, or DMF). If an inorganic base is required, use finely powdered, oven-dried K2​CO3​ . If an aqueous environment is absolutely unavoidable, you must buffer the system strictly between pH 5.5 and 6.5 .

Q3: I am getting dialkylated byproducts during the coupling phase. How do I improve chemoselectivity?

Causality: Once the secondary amine is mono-alkylated, the resulting tertiary amine retains enough nucleophilicity to attack another chloroacetate moiety, forming unwanted quaternary ammonium salts. Solution: Invert your addition sequence. Instead of adding the electrophile to the amine, use a syringe pump to slowly add the base to a pre-chilled mixture of the hydrochloride salt and a slight excess (1.05 eq) of the target electrophile. This ensures the steady-state concentration of the free amine remains near zero.

III. Quantitative Stability Profile

To optimize your reaction conditions, refer to the thermodynamic and kinetic stability data summarized below.

Reaction ConditionpH RangeTemperature (°C)Half-life of Ester ( t1/2​ )Primary Side Reaction
Aqueous Base > 8.525 °C< 1 hourRapid Ester Hydrolysis
Aqueous Neutral 6.5 - 7.525 °C~24 hoursSlow Hydrolysis
Anhydrous + DIPEA (High Conc. >0.5M) N/A (Basic)25 °CStable (Ester)Polymerization / Self-alkylation
Anhydrous + DIPEA (Dilute <0.05M) N/A (Basic)0 - 5 °CStable (Ester)Minimal (Optimal Condition)

IV. Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired functionalization and the primary side reactions.

G A 4-Piperidinyl 2-chloroacetate HCl (Stable Precursor) B Free Base Intermediate (Highly Reactive) A->B Base Addition (Deprotonation) E Side Reaction 2: Ester Hydrolysis A->E Aqueous Base (pH > 8.0) C Desired Pathway: Chemoselective N-Functionalization B->C + Electrophile (Dilute, 0°C) D Side Reaction 1: Intermolecular Polymerization B->D High Concentration Absence of Electrophile B->E H2O / OH-

Reaction pathways of 4-Piperidinyl 2-chloroacetate highlighting desired vs. side reactions.

V. Self-Validating Protocol: In Situ N-Acylation/Alkylation

This protocol is engineered to suppress both self-alkylation and ester hydrolysis by utilizing low temperatures, high dilution, and in situ base-release kinetics.

Materials Required:

  • 4-Piperidinyl 2-chloroacetate hydrochloride (1.0 eq)

  • Target Electrophile (e.g., Acyl chloride or Alkyl halide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to eliminate atmospheric moisture.

  • Dilute Suspension: Suspend 4-Piperidinyl 2-chloroacetate hydrochloride (1.0 eq) in anhydrous DCM to achieve a strict concentration of 0.05 M . Causality: High dilution exponentially decreases the rate of bimolecular self-alkylation.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0 °C for 15 minutes.

  • Electrophile Priming: Add the target electrophile (1.1 eq) directly to the chilled suspension. Note: No reaction will occur yet as the piperidine nitrogen remains protonated.

  • Kinetic Base Addition: Using a syringe pump, add DIPEA (2.5 eq) dropwise over 45 minutes.

    • Scientist Insight: By adding the base last and slowly, any trace amount of free base generated is immediately consumed by the overwhelming excess of the target electrophile, completely bypassing the polymerization pathway.

  • Validation Checkpoint (Self-Validation): After 1 hour at 0 °C, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Criteria: Observation of the desired product mass and the absence of a polymeric mass ladder (increments of +177 Da). If the +177 Da ladder is present, your base addition was too rapid or the concentration was too high.

  • Quenching: Quench the reaction at 0 °C with saturated aqueous NH4​Cl (1/2 volume of DCM). Causality: NH4​Cl neutralizes excess DIPEA without raising the pH, thereby protecting the sensitive chloroacetate ester from basic hydrolysis during workup.

  • Isolation: Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 30 °C to yield the functionalized product.

VI. References

  • Donnelly, P. S., Harrowfield, J. M., Skelton, B. W., & White, A. H. (2000). Carboxymethylation of cage amines: control of alkylation by metal ion coordination. Inorganic Chemistry. Available at:[Link]

  • Myers, A. G., et al. (2002). Development of an Enantioselective Synthetic Route to Neocarzinostatin Chromophore and Its Use for Multiple Radioisotopic Incorporation. Journal of the American Chemical Society. Available at:[Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at:[Link]

  • Stanetty, C., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. Available at:[Link]

Troubleshooting

Handling moisture sensitivity of 4-Piperidinyl 2-chloroacetate hydrochloride

Technical Support Center: 4-Piperidinyl 2-chloroacetate hydrochloride Welcome to the technical support center for 4-Piperidinyl 2-chloroacetate hydrochloride (CAS: 1220020-42-7). This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Piperidinyl 2-chloroacetate hydrochloride

Welcome to the technical support center for 4-Piperidinyl 2-chloroacetate hydrochloride (CAS: 1220020-42-7). This guide is designed for researchers, chemists, and drug development professionals to address the critical challenges associated with the handling and use of this moisture-sensitive reagent. Our goal is to provide expert, field-proven insights to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-Piperidinyl 2-chloroacetate hydrochloride.

Q1: What is 4-Piperidinyl 2-chloroacetate hydrochloride and why is it moisture-sensitive?

A1: 4-Piperidinyl 2-chloroacetate hydrochloride is a piperidine derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its moisture sensitivity stems from two primary structural features:

  • Hygroscopic Hydrochloride Salt: Hydrochloride salts of amines, like piperidine, are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3][4][5] This can cause the crystalline solid to become sticky, form clumps, or even deliquesce (dissolve in the absorbed water).

  • Ester Linkage: The molecule contains an ester functional group which is susceptible to hydrolysis. In the presence of water, the ester can break down, compromising the integrity of the compound.

Q2: What are the visible signs of moisture contamination or degradation?

A2: You should suspect moisture contamination if you observe any of the following changes in the material:

  • Change in Physical State: The powder, which should be a free-flowing solid, may appear clumpy, caked, or sticky.[6] In advanced stages of moisture absorption, it may look wet or have the consistency of a syrup.

  • Color Change: While the pure compound is typically a white or off-white solid, degradation may lead to discoloration.

  • Inconsistent Analytical Results: Difficulty in obtaining a clear solution, or the appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) are strong indicators of degradation.

Q3: How should I properly store 4-Piperidinyl 2-chloroacetate hydrochloride upon receipt?

A3: Proper storage is the first line of defense against degradation. The material should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[7][8] For long-term integrity, we recommend the following:

  • Primary Container: Keep the compound in its original, tightly sealed, moisture-proof container.[9][10]

  • Secondary Enclosure: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[11][12] Alternatively, a controlled-humidity dry box or cabinet is an excellent option.[13]

  • Inert Atmosphere: For maximum protection, especially after the original seal is broken, storing the container within a nitrogen or argon-filled glovebox is ideal.

Q4: What is the primary degradation pathway caused by moisture?

A4: The primary degradation pathway is the hydrolysis of the ester bond. Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is often catalyzed by the inherent acidity of the hydrochloride salt, leading to the formation of 4-hydroxypiperidine and 2-chloroacetic acid. This transformation is irreversible and results in a loss of the desired starting material, which can lead to failed reactions or the formation of unwanted byproducts.

G cluster_reactants Reactants cluster_products Degradation Products A 4-Piperidinyl 2-chloroacetate hydrochloride Water H₂O (Moisture) hydrolysis Ester Hydrolysis A->hydrolysis Water->hydrolysis B 4-Hydroxypiperidine C 2-Chloroacetic Acid hydrolysis->B hydrolysis->C caption Figure 1. Primary degradation pathway via hydrolysis.

Caption: Figure 1. Primary degradation pathway via hydrolysis.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimentation.

Problem Encountered Potential Cause (Moisture-Related) Recommended Action & Troubleshooting Steps
Low or No Reaction Yield The starting material has degraded due to moisture exposure, reducing the concentration of the active reagent.1. Assess Material Integrity: Visually inspect the starting material for clumping or stickiness.[6] 2. Purity Check: Analyze a small sample of the starting material by HPLC or NMR to quantify its purity and detect the presence of hydrolysis products (4-hydroxypiperidine, 2-chloroacetic acid).[14] 3. Use a Fresh Batch: If degradation is confirmed, use a new, unopened container of the reagent.
Unexpected Byproducts in Analysis (NMR, LC-MS) The reagent has hydrolyzed, and the resulting degradation products (4-hydroxypiperidine) have participated in side reactions.1. Identify Byproducts: Use Mass Spectrometry (MS) to identify the molecular weights of the unknown peaks. Compare them against the expected degradation products.[14] 2. Review Handling Protocol: Ensure that all solvents were anhydrous and that the reaction was performed under a dry, inert atmosphere (N₂ or Ar).[15] 3. Purify Reagent: If a new batch is unavailable, consider purifying the existing material, although this is often non-trivial. Drying thoroughly under high vacuum may remove adsorbed water but will not reverse hydrolysis.[16]
Reagent Fails to Dissolve Completely in Anhydrous Solvent The reagent has absorbed significant moisture and may have partially hydrolyzed. The hydrolysis products may have different solubility profiles.1. Solvent Quality Check: Confirm the anhydrous nature of your solvent. Even "anhydrous" solvents from a bottle can absorb moisture over time if not stored properly.[16] 2. Handle in Inert Atmosphere: Weigh and dispense the reagent inside a glovebox or glove bag to prevent moisture uptake during preparation.[17][18] 3. Filter Solution: If the reaction tolerates it, you may be able to filter the solution to remove insoluble matter, but this does not solve the underlying purity issue.
Inconsistent Results Between Experiments Variable exposure of the reagent to atmospheric moisture during handling is leading to different levels of degradation for each experiment.1. Standardize Handling: Implement a strict, standardized protocol for handling the reagent for all users. The "Inert Atmosphere Handling Workflow" (Figure 2) is highly recommended. 2. Aliquot Reagent: Upon opening a new bottle, immediately divide it into smaller, single-use quantities in an inert atmosphere. This minimizes repeated exposure of the bulk material to air.[18]

Section 3: Experimental Protocols & Workflows

Adherence to rigorous handling protocols is essential for success.

Protocol 1: Handling and Weighing in an Inert Atmosphere

This protocol describes the standard procedure for handling 4-Piperidinyl 2-chloroacetate hydrochloride in a glovebox to prevent moisture exposure.

Materials:

  • Glovebox with an inert atmosphere (N₂ or Ar, <10 ppm H₂O)

  • Analytical balance (placed inside the glovebox)

  • Spatulas, weighing paper/boats (pre-dried in an oven and cooled in the antechamber)

  • Container of 4-Piperidinyl 2-chloroacetate hydrochloride

  • Reaction vessel or vial with a septum-sealed cap

  • Parafilm or vacuum grease

Procedure:

  • Preparation: Ensure all necessary items (spatula, weigh boat, reaction vessel) are placed inside the glovebox antechamber.

  • Purge Cycle: Run at least three purge-and-refill cycles on the antechamber with the inert gas before transferring items into the main chamber.

  • Equilibration: Allow the container of the reagent to sit inside the glovebox for at least 20-30 minutes to thermally equilibrate before opening.

  • Weighing: Uncap the reagent bottle inside the glovebox. Using the pre-dried spatula, quickly and carefully weigh the desired amount of the solid onto the weigh boat.

  • Transfer: Transfer the weighed solid into your reaction vessel.

  • Resealing: Tightly cap the reagent bottle immediately. For extra security, wrap the cap-bottle interface with Parafilm.

  • Reaction Setup: Seal your reaction vessel before removing it from the glovebox. If adding a solvent, do so via syringe through a septum after the vessel has been removed.

G start Start: Retrieve Reagent from Desiccator antechamber Place all materials (reagent, tools, vessel) in antechamber start->antechamber purge Purge antechamber (3x cycle) antechamber->purge transfer_in Transfer materials into main glovebox chamber purge->transfer_in equilibrate Allow reagent to thermally equilibrate (20 min) transfer_in->equilibrate weigh Weigh required amount of reagent equilibrate->weigh transfer_reagent Transfer reagent to reaction vessel weigh->transfer_reagent seal_reagent Tightly reseal stock bottle & wrap with Parafilm transfer_reagent->seal_reagent seal_vessel Seal reaction vessel transfer_reagent->seal_vessel end End: Remove sealed vessel for reaction seal_vessel->end

Caption: Figure 2. Recommended workflow for handling in an inert atmosphere.

Protocol 2: Quick Purity Assessment by ¹H NMR

If you suspect degradation, a quick proton NMR can be informative.

Procedure:

  • Prepare a sample by dissolving a small, accurately weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, as it will not exchange with the N-H proton).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Intact Compound: Look for the characteristic peaks corresponding to the piperidine ring, the chloroacetyl methylene group (-COCH₂Cl), and the ethyl linker (-OCH₂CH₂-).

    • Degradation Products: The appearance of new signals corresponding to 4-hydroxypiperidine would be a key indicator of hydrolysis. The chloroacetic acid peak may be broad or difficult to distinguish without spiking studies.

    • Integration: Compare the integration of peaks from the parent compound to those of the suspected impurities to estimate the level of degradation.

Section 4: Chemical Properties & Solvent Compatibility

PropertyValueSource
Chemical Name 4-Piperidinyl 2-chloroacetate hydrochloride[19]
CAS Number 1220020-42-7[19]
Molecular Formula C₇H₁₃Cl₂NO₂[19]
Molecular Weight 214.09 g/mol [19]
Appearance White to off-white crystalline solidGeneral Observation
Moisture Sensitivity Hygroscopic; sensitive to hydrolysis[3][4][5]

Solvent Compatibility Quick Guide:

Solvent ClassCompatibility & Notes
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile)Generally soluble and compatible. Ensure solvents are anhydrous.
Chlorinated (e.g., DCM, Chloroform)Good solubility and compatibility. Use anhydrous grades.[20]
Ethers (e.g., THF, Dioxane)Moderate to low solubility. Must be anhydrous.
Protic (e.g., Water, Alcohols)AVOID. Will cause hydrolysis and degradation of the reagent.
Non-polar (e.g., Hexanes, Toluene)Very low solubility. Not recommended as reaction solvents.

References

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 655-660. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Biomedical Research, 29(17). Retrieved from [Link]

  • Chemdad. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • American Chemical Society. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. ACS Omega. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Scaffold Design: A Comparative Guide to 4-Piperidinyl 2-chloroacetate hydrochloride vs. 4-Piperidinyl acetate

For researchers and drug development professionals, the piperidine ring is one of the most privileged scaffolds in medicinal chemistry. When functionalizing the 4-position of the piperidine ring, the choice of ester deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the piperidine ring is one of the most privileged scaffolds in medicinal chemistry. When functionalizing the 4-position of the piperidine ring, the choice of ester derivative fundamentally dictates the synthetic trajectory of the molecule.

This guide provides an objective, data-driven comparison between two critical building blocks: 4-Piperidinyl 2-chloroacetate hydrochloride and 4-Piperidinyl acetate . While structurally similar, the addition of a single alpha-chlorine atom and the presence of a hydrochloride salt transform a simple protected intermediate into a highly reactive, bifunctional linchpin.

Structural Causality & Reactivity Profiles

To master the use of these compounds, one must understand the thermodynamic and kinetic causality behind their structural features.

4-Piperidinyl acetate (4-Acetoxypiperidine)

4-Piperidinyl acetate acts primarily as a stable, lipophilic protected alcohol1[1]. The acetate ester is unreactive towards mild nucleophiles, which allows chemists to perform harsh N-alkylation or N-acylation reactions at the piperidine nitrogen without premature cleavage. Because of its stability, it is frequently utilized as a masking intermediate or as a reference standard in the synthesis of complex radiotracers, such as 11C-MP4A, used for PET imaging of acetylcholinesterase in vivo 2[2].

4-Piperidinyl 2-chloroacetate hydrochloride

The alpha-chlorination of the acetate group creates a highly electrophilic carbon center, priming the molecule for rapid SN2 displacement by thiols, amines, or azides 3[3].

The Critical Causality of the Hydrochloride Salt: Why is the chloroacetate derivative strictly utilized as a hydrochloride salt? This is a self-validating chemical system. If 4-piperidinyl 2-chloroacetate were a free base, its secondary amine (a strong nucleophile) would immediately attack the highly electrophilic alpha-chloro group of an adjacent molecule, leading to uncontrolled, runaway polymerization. By protonating the amine to form the HCl salt, the nitrogen's lone pair is sequestered, rendering it non-nucleophilic. This preserves the monomeric structure and allows the chloroacetate group to be selectively targeted by exogenous nucleophiles.

Reactivity cluster_0 4-Piperidinyl 2-chloroacetate HCl cluster_1 4-Piperidinyl acetate A Protonated Amine (Non-nucleophilic) B Alpha-Chloro Ester (Electrophilic) C SN2 Displacement (Thiols/Amines) B->C Nucleophile D Secondary Amine (Nucleophilic if free) E Acetate Ester (Stable Protecting Group) F N-Alkylation / Acylation D->F Electrophile

Reactivity profiles of chloroacetate vs. acetate piperidinyl esters.

Quantitative Performance & Utility Comparison

The following table summarizes the operational parameters and synthetic utility of both scaffolds, allowing chemists to select the appropriate reagent based on their target architecture.

Parameter4-Piperidinyl 2-chloroacetate HCl4-Piperidinyl acetate
Electrophilicity of Acyl Chain High (Highly active SN2 center)Low (Stable ester linkage)
Primary Synthetic Role Bifunctional linker, BioconjugationHydroxyl protection, Lipophilic analog
Self-Condensation Risk High (Mitigated entirely by HCl salt)Low
Orthogonal Deprotection Cleaved by mild hydrolysis (LiOH/H2O)Cleaved by strong base or acid
Downstream Applications PROTACs, Antibody-Drug Conjugates (ADCs)PET radiotracers, Intermediate masking

Experimental Methodologies: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The choice of reagents—specifically the bases—dictates the chemoselectivity of the reaction.

Protocol A: Chemoselective Thioether Formation (Using 4-Piperidinyl 2-chloroacetate HCl)

Objective: Displace the alpha-chloride with a thiol while keeping the piperidine nitrogen protected. Causality & Logic: The pKa of a typical alkyl thiol is ~8.5, while the pKa of the piperidinium ion is ~10.5. By using a mild base like Sodium Bicarbonate (NaHCO3), the thiol is selectively deprotonated to form a highly nucleophilic thiolate, while the piperidine amine remains protonated and inert.

  • Initialization: Dissolve 4-piperidinyl 2-chloroacetate HCl (1.0 eq) and the target thiol (1.1 eq) in anhydrous DMF (0.2 M).

  • Selective Activation: Add NaHCO3 (1.2 eq) in a single portion. Do not use strong bases like DIPEA or K2CO3, as they will deprotonate the piperidine and trigger self-polymerization.

  • Reaction: Stir the suspension at 25°C for 4 hours under an argon atmosphere.

  • Workup: Quench with water and extract with Ethyl Acetate. The resulting thioether-linked piperidine will remain in the aqueous layer if still protonated, allowing for easy separation from non-basic organic impurities.

Protocol B: N-Alkylation (Using 4-Piperidinyl acetate)

Objective: Functionalize the piperidine nitrogen while preserving the acetate protecting group 4[4]. Causality & Logic: The acetate group is stable to mild anhydrous bases. By using Potassium Carbonate (K2CO3), the piperidinium salt is fully neutralized to its free base, allowing it to act as a nucleophile against an exogenous alkyl halide.

  • Initialization: Dissolve 4-piperidinyl acetate hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Neutralization & Alkylation: Add finely powdered K2CO3 (2.5 eq) and the desired alkyl halide (1.1 eq).

  • Reaction: Heat the mixture to reflux (80°C) for 8 hours. The acetate ester remains intact under these anhydrous basic conditions.

  • Workup: Filter off the inorganic salts, concentrate the filtrate in vacuo, and purify the N-alkylated product via silica gel chromatography.

Visualizing the Orthogonal Workflow

When utilizing the chloroacetate derivative, chemists can achieve complex bi-directional functionalization by carefully sequencing their SN2 displacements and neutralization steps.

Workflow A Start: 4-Piperidinyl 2-chloroacetate HCl B Step 1: Chemoselective SN2 (Add R-SH, NaHCO3) A->B C Intermediate: Thioether-linked Piperidine HCl B->C D Step 2: Amine Neutralization (Add K2CO3 / DIPEA) C->D E Step 3: N-Functionalization (Add R'-X, Heat) D->E F Final Complex Scaffold E->F

Step-by-step orthogonal functionalization workflow for the chloroacetate salt.

References

  • Safety Data Sheet - ABX - advanced biochemical compounds: 4-Acetoxy-piperidine, hydrochloride. Source: abx.de.
  • Biodistribution and Blood Metabolism of 1-11C-Methyl-4-Piperidinyl n-Butyrate in Humans. Source: snmjournals.org.
  • Preparation of 4-phenyl-4-acyloxypiperidine (US3551433A). Source: google.com (Patents).
  • 4-Piperidinyl 2-chloroacetate hydrochloride. Source: chemicalbook.com.

Sources

Comparative

Reproducibility of 4-Piperidinyl 2-Chloroacetate Hydrochloride Synthesis Pathways: A Comparative Guide

As drug development increasingly relies on modular, functionalized building blocks, 4-piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7) has emerged as a critical intermediate. It is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on modular, functionalized building blocks, 4-piperidinyl 2-chloroacetate hydrochloride (CAS 1220020-42-7) has emerged as a critical intermediate. It is frequently utilized in the synthesis of complex piperidine-containing therapeutics, including [1].

However, synthesizing this molecule presents a classic chemoselectivity challenge: the selective O-acylation of 4-piperidinol with chloroacetyl chloride requires complete masking of the highly nucleophilic secondary amine. Failure to implement a robust protection/deprotection strategy results in N-acylation, ester hydrolysis, or destruction of the reactive chloroacetate moiety.

In this guide, we objectively compare the three most common N-protection pathways—Boc, Cbz, and Fmoc—and provide a field-proven, self-validating protocol for the optimal route.

Mechanistic Rationale: The Causality of Protecting Group Selection

When designing the synthesis of 4-piperidinyl 2-chloroacetate hydrochloride, the choice of the nitrogen protecting group dictates the success of the entire workflow. The chloroacetate group is a highly reactive electrophile; therefore, the deprotection conditions must be completely orthogonal to the ester's stability.

  • The Boc (tert-Butyloxycarbonyl) Route (Gold Standard): The Boc group is stable under the basic conditions required for O-acylation (e.g., Triethylamine in DCM). More importantly, its deprotection utilizes anhydrous acid (4M HCl in dioxane). This directly yields the desired hydrochloride salt in a single step, without requiring a counter-ion exchange, while leaving the [2].

  • The Cbz (Carboxybenzyl) Route (Sub-optimal): Standard Cbz deprotection relies on catalytic hydrogenation (Pd/C, H₂). However, the C-Cl bond in the chloroacetate group is highly susceptible to hydrogenolysis. Attempting this route typically yields 4-piperidinyl acetate instead of the chloroacetate. Alternative harsh acidic cleavage (HBr/AcOH) risks hydrolyzing the ester.

  • The Fmoc (Fluorenylmethyloxycarbonyl) Route (Not Recommended): Fmoc deprotection requires a secondary amine base, typically piperidine. Because the chloroacetate group is designed to react with amines (often used as an alkylating agent in downstream drug synthesis), the deprotection reagent will rapidly attack the ester, leading to complex polymeric mixtures.

PathwayLogic Start 4-Piperidinol Boc N-Boc Protection (Optimal) Start->Boc Cbz N-Cbz Protection (Sub-optimal) Start->Cbz Fmoc N-Fmoc Protection (Not Recommended) Start->Fmoc Acylation1 O-Acylation (Chloroacetyl Chloride) Boc->Acylation1 Acylation2 O-Acylation (Chloroacetyl Chloride) Cbz->Acylation2 Acylation3 O-Acylation (Chloroacetyl Chloride) Fmoc->Acylation3 Deprotect1 HCl in Dioxane (Clean Cleavage) Acylation1->Deprotect1 Deprotect2 HBr/AcOH (Risk of Ester Cleavage) Acylation2->Deprotect2 Deprotect3 Piperidine (Destroys Chloroacetate) Acylation3->Deprotect3 Target 4-Piperidinyl 2-chloroacetate hydrochloride Deprotect1->Target Deprotect2->Target Deprotect3->Target

Fig 1. Mechanistic comparison of N-protecting group strategies for 4-piperidinol O-acylation.

Quantitative Pathway Comparison

To provide a clear objective comparison, the following table summarizes the experimental performance of each pathway based on standard laboratory scale-up data.

Synthesis PathwayO-Acylation YieldDeprotection ReagentDeprotection YieldPrimary Side ReactionsOverall Cost-Efficiency
N-Boc Route 92 - 95%4M HCl in Dioxane> 90%None (Clean precipitation)High
N-Cbz Route 88 - 91%HBr in Acetic Acid< 40%Ester hydrolysis, HydrogenolysisLow
N-Fmoc Route 85 - 89%20% Piperidine in DMF0% (Failed)Amine alkylation by chloroacetateVery Low

Data reflects typical yields for a 10-gram scale synthesis. The N-Boc route is the only pathway that reliably produces the [3].

Experimental Protocol: The N-Boc Self-Validating Workflow

The following methodology details the N-Boc route. This protocol is designed as a self-validating system: the use of anhydrous HCl in dioxane not only cleaves the Boc group but simultaneously forces the product to precipitate out of the organic solvent as a highly pure hydrochloride salt, shifting the equilibrium and acting as an internal purification step.

Reagents Required
  • 1-Boc-4-piperidinol (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in Dioxane (10.0 eq)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology

Step 1: O-Acylation (Esterification)

  • Dissolve 1-Boc-4-piperidinol in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add Triethylamine (1.5 eq) and cool the reaction flask to 0°C using an ice bath. Causality: Cooling is critical because chloroacetyl chloride is highly reactive; controlling the exotherm prevents the formation of ketene side-products and minimizes degradation.

  • Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

Step 2: Aqueous Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃. Causality: Neutralizes excess chloroacetyl chloride and solubilizes TEA hydrochloride salts into the aqueous phase.

  • Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate 1-Boc-4-piperidinyl 2-chloroacetate as a pale yellow oil.

Step 3: Acidic Deprotection & Salt Formation

  • Dissolve the crude intermediate in a minimal amount of anhydrous DCM.

  • Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Stir for 2 hours. Self-Validation Check: As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the resulting secondary amine is immediately protonated. Because the hydrochloride salt is insoluble in the DCM/dioxane matrix, a white precipitate will begin to form, visually confirming the reaction's progress.

Step 4: Isolation and Validation

  • Add cold diethyl ether to the reaction mixture to maximize precipitation.

  • Filter the white solid through a Büchner funnel and wash thoroughly with cold diethyl ether to remove any residual dioxane or organic impurities.

  • Dry the solid under high vacuum for 12 hours to afford 4-Piperidinyl 2-chloroacetate hydrochloride as a white crystalline powder.

Workflow Step1 Step 1: O-Acylation 1-Boc-4-piperidinol + Chloroacetyl chloride TEA, DCM, 0°C to RT, 2h Step2 Step 2: Aqueous Workup Quench: NaHCO3 (sat) Extract: DCM Wash: Brine Dry: MgSO4 Step1->Step2 Step3 Step 3: Deprotection Intermediate + 4M HCl in Dioxane RT, 2h under N2 Step2->Step3 Step4 Step 4: Isolation Precipitate with Et2O Filter & Vacuum Dry Step3->Step4 Target Target Step4->Target

Fig 2. Step-by-step experimental workflow for the N-Boc mediated synthesis pathway.

Conclusion

When synthesizing 4-piperidinyl 2-chloroacetate hydrochloride, the N-Boc protection strategy is unequivocally the superior pathway. It circumvents the chemoselectivity pitfalls associated with Cbz hydrogenolysis and Fmoc base-lability. By leveraging anhydrous HCl in dioxane, chemists can achieve a self-purifying precipitation step that guarantees high purity and excellent reproducibility for downstream drug discovery applications.

References

  • Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents. Journal of Medicinal Chemistry.[Link]

  • Piperidin-4-yl 2-chloroacetate hydrochloride (CAS 1220020-42-7) Chemical Properties and Commercial Availability. Molport.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Piperidinyl 2-chloroacetate hydrochloride

An In-Depth Technical Guide for Laboratory Professionals As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed opera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational and safety plan for managing 4-Piperidinyl 2-chloroacetate hydrochloride in a laboratory setting. Recognizing the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chlorinated piperidine derivatives to establish a robust framework for personal protection and safe handling. Our primary objective is to empower you with the knowledge to work safely, minimizing exposure risks and ensuring the integrity of your research.

Understanding the Hazard Landscape

  • Acute Oral Toxicity: Similar compounds are classified as highly toxic if swallowed.[1][2]

  • Skin and Eye Corrosivity: Direct contact can cause severe skin burns and eye damage, potentially leading to irreversible harm.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5][6]

  • Potential for Genetic Defects: Some related compounds are suspected of causing genetic defects.[1][2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls. Engineering controls should always be the first line of defense.

  • Engineering Controls: All work with 4-Piperidinyl 2-chloroacetate hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][2]

  • Personal Protective Equipment (PPE): PPE provides a critical barrier between the researcher and the chemical. The following sections outline the minimum required PPE for handling this compound.

Detailed PPE Selection and Use

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Given the corrosive nature of similar chlorinated compounds, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[7] However, for extended contact or when handling larger quantities, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or neoprene.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.

  • Proper Glove Use:

    • Inspect gloves for any signs of damage before use.

    • Don gloves before entering the work area.

    • When removing gloves, do so without touching the outer surface with your bare hands.

    • Dispose of used gloves in a designated hazardous waste container immediately after use.

A chemical-resistant lab coat is mandatory to protect against splashes and spills.

  • Lab Coat: A standard cotton lab coat may not offer sufficient protection against corrosive chemicals. A lab coat made of a less permeable material, such as polyester or a cotton/poly blend, is recommended. For tasks with a higher risk of splashing, a chemically-resistant apron made of chlorinated polyethylene (CPE) should be worn over the lab coat.[7][8]

  • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[7]

Due to the severe eye damage potential, stringent eye and face protection is required.

  • Primary Eye Protection: Tight-fitting chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities of the material or when there is a significant risk of splashing. The mask component of a respirator can also provide face protection.[9]

If engineering controls (i.e., the chemical fume hood) are not sufficient to control exposure to dust or aerosols, respiratory protection is necessary.

  • Respirator Selection: A NIOSH-approved respirator with the appropriate chemical cartridges for organic vapors and acid gases should be used.[8] The specific type of respirator (e.g., half-mask or full-face) will depend on the concentration of the airborne contaminant. A full-face respirator offers the additional benefit of eye and face protection.[9]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Table 1: Summary of Recommended PPE

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions Double-gloved with nitrile or neoprene glovesChemical-resistant lab coatChemical splash goggles and face shieldRecommended if not in a fume hood
Performing reactions Double-gloved with nitrile or neoprene glovesChemical-resistant lab coatChemical splash goggles and face shieldAs needed based on risk assessment
Cleaning spills Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over lab coatChemical splash goggles and face shieldNIOSH-approved respirator

Procedural Workflow for Safe Handling

The following step-by-step guide provides a framework for safely handling 4-Piperidinyl 2-chloroacetate hydrochloride.

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials and equipment.

  • Don the required PPE in the correct order: inner gloves, lab coat, respirator (if needed), goggles, face shield, and outer gloves.[8]

  • Perform all manipulations of the solid compound and its solutions within the chemical fume hood.

  • Use spark-proof tools when handling the solid.[10]

  • Keep containers tightly closed when not in use.[1][3]

  • Avoid creating dust.[1][4]

  • Remove PPE in a manner that avoids self-contamination.

  • Remove outer gloves first, followed by the face shield, goggles, and lab coat.

  • Remove the respirator (if used) and inner gloves last.

  • Dispose of all contaminated disposable PPE in a designated hazardous waste container.

Emergency Procedures and Disposal

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Alert your supervisor and any nearby personnel.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department.

  • For small spills, and only if you are trained and have the appropriate PPE, you may proceed with cleanup.

  • Wear the appropriate PPE as outlined in Table 1 for cleaning spills.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][11]

  • Decontaminate the spill area with a suitable cleaning agent.

Diagram 1: Chemical Spill Response Workflow

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Others evacuate->alert assess Assess Spill Size & Risk alert->assess large_spill Large or High-Risk Spill assess->large_spill Large small_spill Small, Low-Risk Spill assess->small_spill Small ehs Contact Environmental Health & Safety large_spill->ehs ppe Don Appropriate Spill-Response PPE small_spill->ppe end Spill Response Complete ehs->end contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate decontaminate->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinyl 2-chloroacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinyl 2-chloroacetate hydrochloride
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